molecular formula C7H4F3IS B8307409 2-Trifluoromethylsulfanyliodobenzene

2-Trifluoromethylsulfanyliodobenzene

Cat. No. B8307409
M. Wt: 304.07 g/mol
InChI Key: NUAWSAFVCRGEGX-UHFFFAOYSA-N
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Patent
US08703969B2

Procedure details

Bis(triphenylphosphine)palladium(II) dichloride ([(C6H5)3P]2PdCl2, 0.0518 g, 5 mol %), copper(I) iodide (0.0086 g, 3 mol %), and triethylamine (3 ml) were charged into a 25-ml round-bottomed flask equipped with a stirrer, and were suspended by stirring at room temperature. To the suspension, a solution obtained by dissolving 2-trifluoromethylsulfanyliodobenzene (1.08 g, 3.6 mmol) prepared in Reference Example 1 and cyclopropylacetylene (0.35 g, 5.3 mmol) in triethylamine (2 ml) was added dropwise, and the solution was stirred at room temperature overnight. After completion of the reaction, a solvent was removed under reduced pressure, and water was added to the obtained residue. The solution was extracted with ether, and the organic layers were combined together, washed with water, dried over magnesium sulfate, filtered, and concentrated to obtain a crude product. The obtained crude product was purified by silica gel column chromatography (hexane) to give target 1-cyclopropylethynyl-2-trifluoromethylsulfanylbenzene (0.67 g, yield: 78%) as an oil.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.0518 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.0086 g
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1I)([F:4])[F:3].[CH:13]1([C:16]#[CH:17])[CH2:15][CH2:14]1>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH:13]1([C:16]#[C:17][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:2]([F:4])([F:3])[F:1])[CH2:15][CH2:14]1 |^1:27,46|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
FC(F)(F)SC1=C(C=CC=C1)I
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
C1(CC1)C#C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.0518 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.0086 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
To the suspension, a solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
a solvent was removed under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C#CC1=C(C=CC=C1)SC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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